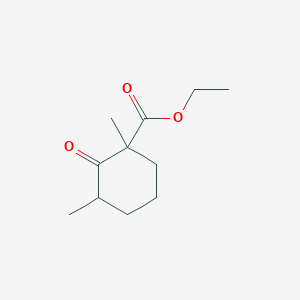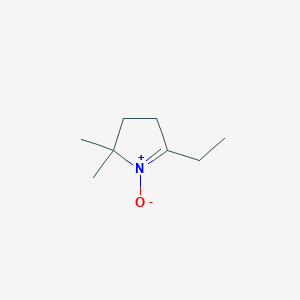
Octadeca-1,3,5,7,9,11,13,15,17-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-1,3,5,7,9,11,13,15,17-nonaene: is a polyunsaturated hydrocarbon with a unique structure characterized by nine conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-1,3,5,7,9,11,13,15,17-nonaene typically involves the use of specific precursors and catalysts. One common method involves the cyclization of linear polyenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Octadeca-1,3,5,7,9,11,13,15,17-nonaene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Chlorine, bromine, and iodine in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
Biology: In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a subject of interest in membrane biophysics .
Medicine: Although not widely used in medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. These properties could make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of Octadeca-1,3,5,7,9,11,13,15,17-nonaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with three double bonds at positions 9, 11, and 13.
Octadeca-11,13,15-trienoic acid: Another conjugated linolenic acid with double bonds at positions 11, 13, and 15.
Uniqueness: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is unique due to its nine conjugated double bonds, which provide it with distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
3227-86-9 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H20/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H2 |
InChI-Schlüssel |
WKVJZDZQEMUPHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC=CC=CC=CC=CC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


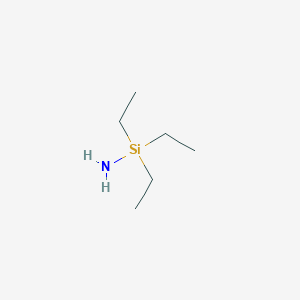
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
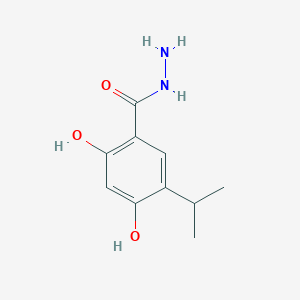
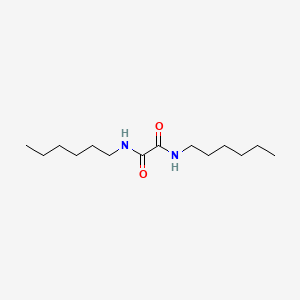
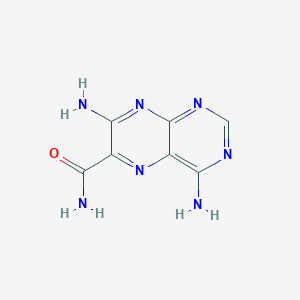


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)


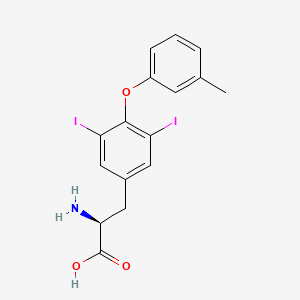
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
